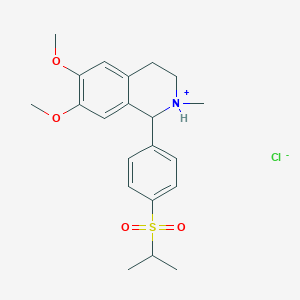

Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride

Description

This compound is a synthetic isoquinoline derivative characterized by a partially hydrogenated (1,2,3,4-tetrahydro) backbone, substituted with 6,7-dimethoxy groups, a 2-methyl group, and a 1-(p-(isopropylsulfonyl)phenyl moiety. The p-(isopropylsulfonyl)phenyl group distinguishes it from other tetrahydroisoquinoline derivatives, as sulfonyl substituents are known to improve metabolic stability and binding affinity in drug design .

Properties

CAS No. |

20884-91-7 |

|---|---|

Molecular Formula |

C21H28ClNO4S |

Molecular Weight |

426.0 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methyl-1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C21H27NO4S.ClH/c1-14(2)27(23,24)17-8-6-15(7-9-17)21-18-13-20(26-5)19(25-4)12-16(18)10-11-22(21)3;/h6-9,12-14,21H,10-11H2,1-5H3;1H |

InChI Key |

ZBIVDDQUOUICPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CC[NH+]2C)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of such isoquinoline derivatives typically involves multi-step organic synthesis combining:

- Construction of the tetrahydroisoquinoline core,

- Introduction of 6,7-dimethoxy substituents,

- Installation of the 2-methyl group,

- Attachment of the p-(isopropylsulfonyl)phenyl substituent at the 1-position,

- Formation of the hydrochloride salt for improved stability and solubility.

Core Isoquinoline Synthesis

The tetrahydroisoquinoline skeleton is commonly synthesized via Pictet-Spengler type cyclization or by solid-phase synthesis methods involving resin-bound amines and aldehydes. According to patent US5874443A, a solid support resin-bound amine is reacted in situ with an aldehyde to form an imine intermediate, which then undergoes cyclization with a cyclic anhydride such as homophthalic anhydride to yield the isoquinoline ring system.

- Imine formation: Resin-bound amine + aldehyde → imine intermediate.

- Cyclization: Imine + cyclic anhydride (e.g., homophthalic anhydride) in presence of an amine base.

- Deprotection: Removal of protecting groups (e.g., Fmoc or Boc) using piperidine or trifluoroacetic acid.

Introduction of Methoxy Groups at 6 and 7 Positions

Methoxy substituents at the 6 and 7 positions are introduced either by starting from appropriately substituted aromatic precursors or by selective methylation of hydroxy groups on the isoquinoline ring. Commercially available 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives can serve as starting materials to facilitate this step.

Installation of the 2-Methyl Group

The methyl group at the 2-position is typically introduced via alkylation reactions or by using methyl-substituted precursors during the ring formation step. This step requires careful control to avoid over-alkylation or side reactions.

Attachment of p-(Isopropylsulfonyl)phenyl Substituent at the 1-Position

The key substitution at the 1-position with a p-(isopropylsulfonyl)phenyl group is achieved through cross-coupling reactions or nucleophilic aromatic substitution, depending on the functional groups present. The sulfonyl group is introduced either via sulfonylation of the phenyl ring or by using a pre-functionalized sulfonylated phenyl aldehyde in the initial imine formation step.

- Suzuki coupling or related palladium-catalyzed cross-couplings are common methods for attaching aryl groups with sulfonyl substituents.

- The isopropylsulfonyl group can be introduced by oxidation of the corresponding sulfide or by direct sulfonyl chloride substitution.

Formation of Hydrochloride Salt

The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This step improves the compound's stability, crystallinity, and solubility for pharmaceutical applications.

Typical Reaction Conditions and Solvents

- Imine formation: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidinone (NMP) at 20–75 °C for 3–5 hours.

- Cyclization: Room temperature to 125 °C, 2–36 hours, with trialkylamine bases in solvents like chloroform or DMF.

- Deprotection: Piperidine (20% v/v) in DMF or trifluoroacetic acid (10–50% v/v) in dichloromethane for 5–60 minutes.

- Cross-coupling: Under nitrogen or argon atmosphere, with palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4, in anhydrous solvents.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Imine formation | Resin-bound amine + aldehyde, DMF, 25 °C, 3–5 h | Formation of imine intermediate |

| 2 | Cyclization | Cyclic anhydride (homophthalic anhydride), trialkylamine, 20–30 °C, 16 h | Formation of tetrahydroisoquinoline core |

| 3 | Deprotection | Piperidine in DMF or TFA in DCM, 5–60 min | Removal of protecting groups |

| 4 | Cross-coupling | Palladium catalyst, aryl sulfonyl halide, inert atmosphere | Attachment of p-(isopropylsulfonyl)phenyl group |

| 5 | Salt formation | Hydrochloric acid, suitable solvent | Formation of hydrochloride salt |

Research and Literature Insights

- The synthesis of isoquinoline derivatives with sulfonylated aryl substituents has been extensively reported in patent literature, emphasizing solid-phase synthesis techniques combined with combinatorial chemistry to generate libraries of analogs.

- Palladium-catalyzed cross-coupling reactions are a versatile and widely used method to introduce aryl sulfonyl groups, with high yields and selectivity.

- The hydrochloride salt form is preferred for pharmaceutical development due to enhanced physicochemical properties.

- Starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are commercially available and facilitate the synthesis of complex derivatives.

Chemical Reactions Analysis

Friedel-Crafts Acylation

Used to introduce acyl groups onto aromatic rings. For example, Friedel-Crafts acylation with polyphosphoric acid (PPA) facilitates the formation of ketones, which are precursors for subsequent reactions .

Pictet-Spengler Reaction

A cyclization reaction between β-phenylethylamines and carbonyl compounds to form tetrahydroisoquinoline cores. This method is critical for constructing the isoquinoline skeleton .

Hydrochloride Salt Formation

The hydrochloride salt is formed via acid-base neutralization, enhancing solubility and stability. This step is common in isoquinoline derivatives to improve bioavailability .

Functional Group Reactivity

The compound’s substituents influence its reactivity:

Electrophilic Aromatic Substitution

The isoquinoline core’s electron-rich aromatic ring undergoes electrophilic substitution. The p-(isopropylsulfonyl)phenyl group may direct substitution patterns, while methoxy groups at positions 6 and 7 activate the ring for further functionalization .

Acid-Base Chemistry

The hydrochloride salt participates in acid-base reactions, which are crucial for solubility and stability in aqueous environments .

Sulfonation and Substitution

The isopropylsulfonyl group is introduced via sulfonation, likely through nucleophilic aromatic substitution or electrophilic sulfonation. This group enhances interactions with biological targets .

Cycloaddition Reactions

The compound can participate in cycloaddition reactions, such as with thiodiacetic anhydrides to form fused heterocycles. For example, reaction with 3-phenyl-thiodiacetic anhydride under inert conditions yields 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- thiazino[3,4-a]isoquinoline-1-carboxylic acid .

Reaction Conditions for Cycloaddition :

| Parameter | Value |

|---|---|

| Temperature | 110 °C |

| Solvent | Xylene |

| Atmosphere | Inert (argon) |

| Reaction Time | <15 min |

| Yield | ~81% |

Biological Interactions

While not a direct chemical reaction, the compound’s p-(isopropylsulfonyl)phenyl and methoxy groups enhance binding to receptors (e.g., serotonin/dopamine) . This structural optimization is critical for its potential applications in medicinal chemistry.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. A study highlighted the compound's potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride resulted in a significant reduction in cell viability compared to control groups .

2. Neuroprotective Effects

Isoquinoline derivatives are also being explored for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study:

In a model of Parkinson's disease, the administration of the compound showed a protective effect on dopaminergic neurons, suggesting its potential as a treatment option for neurodegenerative disorders .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of any new pharmaceutical agent. Preliminary studies on this compound indicate that it has a favorable safety margin at therapeutic doses.

Toxicity Data:

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other tetrahydroisoquinoline derivatives allow for comparative analysis of substituent effects on bioactivity and physicochemical properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparisons

Substituent Effects on Bioactivity :

- The p-(isopropylsulfonyl)phenyl group in the target compound is unique among analogs. Sulfonyl groups are electron-withdrawing and may enhance receptor binding compared to methyl or phenyl substituents (e.g., 6e or 7e) .

- 1,1-Disubstituted derivatives (e.g., 7e) exhibit potent smooth muscle relaxation, suggesting that bulkier substituents at position 1 improve activity. The target compound’s large sulfonylphenyl group may similarly enhance efficacy .

Solubility and Stability: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 6e or 7e, addressing a key limitation of natural isoquinoline alkaloids (e.g., berberine HCl) . Berberine’s quaternary ammonium cation contributes to its hydrophobicity and low bioavailability.

Antimicrobial Potential: Berberine and palmatine (both with methoxy groups) show confirmed antimicrobial activity. The target compound’s 6,7-dimethoxy motif and sulfonyl group may synergize for similar effects, though empirical validation is needed .

Biological Activity

Isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs), have attracted significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-2-methyl-, hydrochloride is a notable member of this class and exhibits various pharmacological properties. This article summarizes the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by its tetrahydroisoquinoline core with specific substitutions that influence its biological activity. The molecular formula is , with a molecular weight of approximately 368.46 g/mol. The presence of the isopropylsulfonyl group and methoxy groups at specific positions enhances its pharmacological profile.

1. Anticonvulsant Activity

Research has indicated that certain THIQ derivatives exhibit anticonvulsant properties. For instance, studies have shown that THIQs can protect against seizures induced by NMDA receptor activation in animal models. The compound (+)-FR115427 , a related THIQ, demonstrated significant efficacy in preventing neuronal degeneration associated with seizures .

2. Neuroprotective Effects

Isoquinoline derivatives have been reported to possess neuroprotective effects. They may exert this action through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways. The specific substitutions in the compound under study may enhance its ability to cross the blood-brain barrier, thereby increasing its neuroprotective potential.

3. Antimicrobial Activity

THIQs have shown promise as antimicrobial agents. Their structural features allow them to interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Studies have highlighted the effectiveness of various THIQ analogs against a range of pathogens, including resistant strains .

4. Antioxidant Properties

The antioxidant capacity of isoquinoline derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroisoquinolines is essential for optimizing their biological activity. Key factors influencing their efficacy include:

- Substitution Patterns : The position and nature of substituents on the isoquinoline ring significantly affect biological activity.

- Hydrophobicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Data Summary Table

Case Studies

- Anticonvulsant Evaluation : A study involving the administration of THIQ derivatives to mice demonstrated significant reductions in seizure frequency when exposed to NMDA receptor agonists. The most effective derivative was identified as having a similar structure to the compound under investigation .

- Neuroprotection in Models : In vitro studies using neuronal cell lines showed that the compound could significantly reduce markers of oxidative stress and inflammation, indicating its potential utility in treating neurodegenerative diseases .

- Antimicrobial Efficacy Testing : Laboratory tests confirmed that several THIQ analogs exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .

Q & A

Q. What are the key synthetic pathways for this tetrahydroisoquinoline derivative, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and sulfonamide-containing amines. For example, in analogous compounds, LiAlH4 reduction in THF or catalytic hydrogenation with Pd/C has been used to generate intermediates . Optimization can be achieved via statistical experimental design (e.g., factorial or response surface methodologies) to minimize trials while evaluating critical parameters like temperature, solvent polarity, and catalyst loading . Key steps include:

- Precursor activation (e.g., nitrovinyl reduction to ethylamine derivatives).

- Cyclization under inert atmospheres (e.g., argon) to prevent oxidation.

- Purification via silica gel chromatography or recrystallization.

Example reaction conditions from similar compounds:

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Reduction | LiAlH4, THF, 20 h | 61% | |

| Cyclization | Ethanol, reflux, 16 h | 53% |

Q. How should researchers approach structural characterization, particularly stereochemical assignments?

- Methodological Answer : Use a combination of NMR spectroscopy (e.g., , , NOESY for spatial assignments) and X-ray crystallography to resolve stereochemistry. For example, in tetrahydroisoquinoline derivatives, methoxy and sulfonyl groups produce distinct splitting patterns in -NMR (e.g., aromatic protons at δ 6.5–7.5 ppm) . Reference standards (e.g., USP-grade compounds) are critical for validating purity and configuration .

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and intermediate stability, reducing trial-and-error experimentation. For instance, ICReDD’s integrated computational-experimental framework uses these tools to identify optimal conditions (e.g., solvent effects, catalytic sites) and accelerate reaction discovery . Key steps:

- Simulate substituent effects (e.g., isopropylsulfonyl group’s electron-withdrawing nature).

- Validate predictions with small-scale experiments.

Q. What strategies resolve contradictions in biological activity data for structurally similar tetrahydroisoquinolines?

Q. What frameworks effectively establish SAR for alkyl chain modifications in this compound class?

- Methodological Answer : Combine synthetic diversification (e.g., varying chain length, branching) with high-throughput screening . For example:

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.